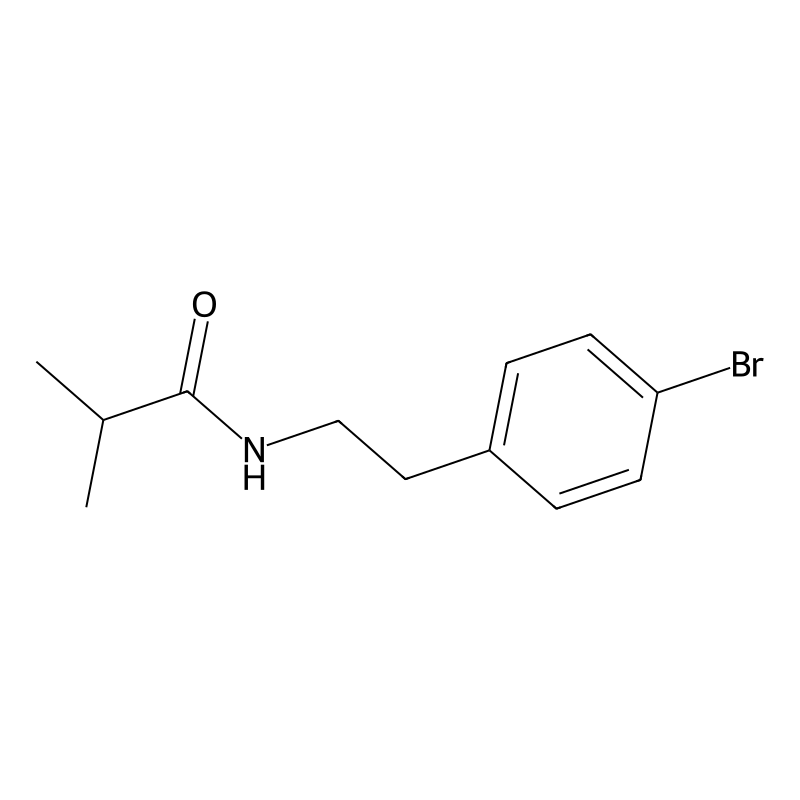

N-(4-Bromophenethyl)isobutyramide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protection Against UVB-Induced Skin Inflammation

Specific Scientific Field: Dermatology

Methods of Application or Experimental Procedures: The effects of K36H on UVB-induced skin inflammation were investigated in human skin fibroblasts and hairless mice . The study involved the application of K36H and subsequent exposure to UVB radiation .

Results or Outcomes: The study found that K36H reduced UVB-induced expression of mitogen-activated protein kinase (MAP kinase), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in fibroblasts . This was achieved by regulating IκB and nuclear factor-kappa B (NF-κB) expression . In hairless mice, topical application of K36H significantly reduced inflammation and skin thickness, and prevented photodamage . K36H also inhibited the levels of UV-upregulated inflammation-related proteins such as IL-1, iNOS, and NF-κB in the dermis of the mice .

These findings suggest that K36H has antioxidant and anti-inflammatory properties, and could potentially be developed as an agent for preventing photodamage and photoinflammation .

N-(4-Bromophenethyl)isobutyramide is a chemical compound with the molecular formula and a molecular weight of 270.17 g/mol. It is characterized by the presence of a bromophenyl group attached to an isobutyramide moiety, which contributes to its unique chemical properties. The compound is known for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.

- Nucleophilic Substitution Reactions: The bromine atom on the phenyl ring can be substituted by nucleophiles, leading to the formation of new compounds.

- Coupling Reactions: It may undergo coupling reactions, such as Suzuki or Heck reactions, where it can react with other aryl halides or alkenes to form biaryl or substituted alkenes.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

The synthesis of N-(4-Bromophenethyl)isobutyramide can be achieved through several methods:

- Direct Amidation: Reacting 4-bromophenethylamine with isobutyric acid or its derivatives under suitable conditions (e.g., using coupling agents like EDC or DCC).

- Bromination followed by Amidation: Starting from phenethylamine, bromination at the para position followed by reaction with isobutyric acid to form the amide.

- Multi-step Synthesis: Involves synthesizing intermediates that are subsequently transformed into N-(4-Bromophenethyl)isobutyramide through various organic transformations.

N-(4-Bromophenethyl)isobutyramide has potential applications in:

- Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.

- Chemical Research: Used in studies related to organic synthesis and reaction mechanisms.

- Material Science: Potential use in developing new materials due to its unique chemical structure.

While specific interaction studies for N-(4-Bromophenethyl)isobutyramide are scarce, it is important to consider that similar compounds often interact with biological targets such as enzymes or receptors. Investigating its interactions could provide insights into its pharmacological potential and mechanisms of action.

Several compounds share structural similarities with N-(4-Bromophenethyl)isobutyramide. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity | Notes |

|---|---|---|---|

| N-(4-Bromophenyl)propanamide | 0.75 | Lacks the isobutyramide structure | |

| 4-(3-Bromophenyl)pyrrolidin-2-one | 0.78 | Contains a pyrrolidine ring | |

| (4-Bromophenyl)(cyclopropyl)methanone | 0.71 | Contains a cyclopropyl group | |

| 1-(4-Bromophenyl)cyclopropanecarboxamide | 0.70 | Similar functional group but different ring structure |

These comparisons highlight the unique aspects of N-(4-Bromophenethyl)isobutyramide, particularly its specific functional groups that may influence its reactivity and biological activity differently than those of similar compounds.